[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Ethylthio)-9H-purin-9-yl)methanol: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The presence of an ethylthio group at the 6-position and a methanol group at the 9-position of the purine ring makes this compound unique and potentially useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Ethylthio)-9H-purin-9-yl)methanol typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a multi-step process starting from simple precursors such as formamide and glycine. These precursors undergo cyclization and subsequent functionalization to form the purine core.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting the purine derivative with ethanethiol in the presence of a suitable base such as sodium hydride or potassium carbonate.
Attachment of the Methanol Group: The methanol group can be introduced through a hydroxymethylation reaction. This involves the reaction of the purine derivative with formaldehyde in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of (6-(Ethylthio)-9H-purin-9-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (6-(Ethylthio)-9H-purin-9-yl)methanol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The ethylthio group can be substituted with other nucleophiles such as amines or halides. This reaction typically requires the presence of a suitable catalyst or base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, sodium iodide, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or halogenated purine derivatives.
Wissenschaftliche Forschungsanwendungen
(6-(Ethylthio)-9H-purin-9-yl)methanol: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives. Its unique functional groups allow for further chemical modifications.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with enzymes and receptors.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (6-(Ethylthio)-9H-purin-9-yl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The ethylthio group can enhance the compound’s binding affinity to these targets, while the methanol group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Methylthio-9H-purin-9-yl)methanol: Similar structure but with a methylthio group instead of an ethylthio group.
(6-(Ethylthio)-9H-purin-9-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(6-(Ethylthio)-9H-purin-9-yl)amine: Similar structure but with an amine group instead of a methanol group.
Uniqueness
- The presence of both the ethylthio and methanol groups in (6-(Ethylthio)-9H-purin-9-yl)methanol provides unique chemical properties that can be exploited in various applications. The combination of these functional groups allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
14133-07-4 |
---|---|
Molekularformel |
C8H10N4OS |
Molekulargewicht |
210.26 g/mol |
IUPAC-Name |
(6-ethylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C8H10N4OS/c1-2-14-8-6-7(9-3-10-8)12(5-13)4-11-6/h3-4,13H,2,5H2,1H3 |
InChI-Schlüssel |
PPHKAJISFSYMPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NC=NC2=C1N=CN2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.